

# A Comprehensive Spectroscopic Guide to Ethyl (4-methyl-1-piperazinyl)acetate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Ethyl (4-methyl-1-piperazinyl)acetate

Cat. No.: B1593374

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

## Introduction

**Ethyl (4-methyl-1-piperazinyl)acetate** is a tertiary amine and an ester derivative of piperazine. Its structure is characterized by a piperazine ring N-substituted with a methyl group at one nitrogen and an ethyl acetate group at the other. This compound and its analogs are of significant interest in medicinal chemistry and drug development due to the prevalence of the piperazine motif in a wide range of pharmacologically active molecules. Piperazine derivatives are known to exhibit diverse biological activities, and understanding their structural and electronic properties is crucial for designing new therapeutic agents.

This technical guide provides an in-depth analysis of the key spectroscopic data for **Ethyl (4-methyl-1-piperazinyl)acetate** (CAS No: 28920-67-4).<sup>[1]</sup> We will delve into Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR), Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on data presentation but on the underlying principles, experimental considerations, and the logical interpretation of the spectral features that confirm the molecule's identity and structure.

## Molecular Structure and Spectroscopic Predictions

Before examining the experimental data, a foundational analysis of the molecular structure is essential for predicting the expected spectroscopic signals.

## Chemical Structure:

- IUPAC Name: ethyl 2-(4-methylpiperazin-1-yl)acetate[2]
- Molecular Formula:  $C_9H_{18}N_2O_2$ [2]
- Molecular Weight: 186.25 g/mol [2]

## Structural Analysis for NMR:

- Proton ( $^1H$ ) Environment: The structure possesses several distinct proton environments:
  - The ethyl group's methyl protons ( $-O-CH_2-CH_3$ ).
  - The ethyl group's methylene protons ( $-O-CH_2-CH_3$ ).
  - The methylene protons adjacent to the carbonyl group ( $-C(=O)-CH_2-N$ ).
  - The piperazine ring protons, which are two sets of equivalent methylene groups ( $-N-CH_2-CH_2-N-$ ).
  - The N-methyl protons ( $-N-CH_3$ ).
- Carbon ( $^{13}C$ ) Environment: We can predict seven unique carbon signals:
  - The ester carbonyl carbon ( $C=O$ ).
  - The methylene carbon adjacent to the ester oxygen ( $CH_2-O$ ).
  - The methyl carbon of the ethyl group ( $CH_3-CH_2$ ).
  - The methylene carbon adjacent to the piperazine nitrogen ( $CH_2-N$ ).
  - Two distinct methylene carbons on the piperazine ring.
  - The N-methyl carbon ( $CH_3-N$ ).

# Proton ( $^1\text{H}$ ) Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy is a powerful technique for elucidating the proton framework of a molecule. The spectrum of **Ethyl (4-methyl-1-piperazinyl)acetate** provides definitive confirmation of its structure through chemical shifts, integration, and signal splitting.

## Interpreted $^1\text{H}$ NMR Data (400 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Integration	Multiplicity	Coupling Constant (J, Hz)	Assignment
4.15	2H	Quartet (q)	7.1	-O-CH <sub>2</sub> -CH <sub>3</sub>
3.20	2H	Singlet (s)	-	-C(=O)-CH <sub>2</sub> -N
2.55	8H	Broad Singlet (br s)	-	Piperazine Ring Protons (-CH <sub>2</sub> -N-CH <sub>2</sub> -)
2.30	3H	Singlet (s)	-	-N-CH <sub>3</sub>
1.25	3H	Triplet (t)	7.1	-O-CH <sub>2</sub> -CH <sub>3</sub>

## Expert Analysis and Rationale

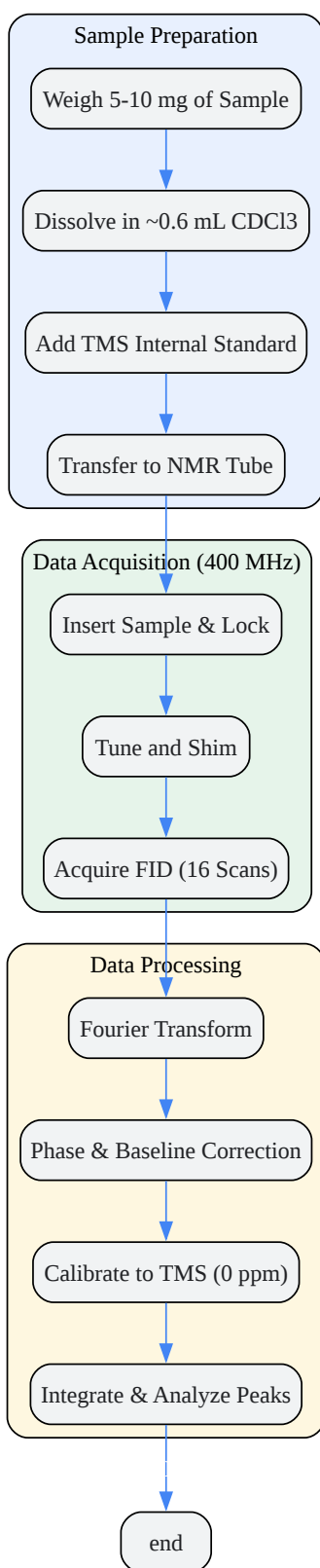
- Ethyl Group (-CH<sub>2</sub>CH<sub>3</sub>):** The quartet at 4.15 ppm is characteristic of a methylene group adjacent to an oxygen atom and coupled to a methyl group. Its integration of 2H confirms this assignment. The corresponding methyl group appears as a triplet at 1.25 ppm, integrating to 3H. The coupling constant of 7.1 Hz is identical for both signals, confirming they are coupled to each other.
- Methylene Acetate (-COCH<sub>2</sub>N):** The singlet at 3.20 ppm, integrating to 2H, is assigned to the methylene protons between the carbonyl group and the piperazine nitrogen. The electronegativity of both the carbonyl and the nitrogen atom shifts this signal downfield. It appears as a singlet because there are no adjacent protons.

- **Piperazine Ring Protons:** The eight protons on the piperazine ring are chemically similar and often appear as a broad singlet or a complex multiplet around 2.55 ppm. The broadness can be attributed to the conformational flexibility of the six-membered ring (chair-boat interconversion) on the NMR timescale.
- **N-Methyl Group (-NCH<sub>3</sub>):** The sharp singlet at 2.30 ppm, integrating to 3H, is unambiguously assigned to the methyl group attached to the nitrogen atom.

## Experimental Protocol: <sup>1</sup>H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Ethyl (4-methyl-1-piperazinyl)acetate** in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **Data Acquisition:**
  - Tune and shim the spectrometer to ensure a homogeneous magnetic field.
  - Acquire the spectrum at a standard probe temperature (e.g., 298 K).
  - Use a standard pulse sequence with a 90° pulse angle.
  - Set the spectral width to cover the range of 0-12 ppm.
  - Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal. Integrate the signals and determine the chemical shifts and coupling constants.

## Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for  $^1\text{H}$  NMR Analysis.

## Carbon-13 ( $^{13}\text{C}$ ) NMR Spectroscopy

$^{13}\text{C}$  NMR spectroscopy provides information about the carbon skeleton of the molecule. As predicted, the proton-decoupled  $^{13}\text{C}$  NMR spectrum shows seven distinct signals, corresponding to the seven unique carbon environments.

### Interpreted $^{13}\text{C}$ NMR Data (101 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
170.5	C=O (Ester Carbonyl)	The highly deshielded environment of the carbonyl group places it far downfield.
60.5	-O-CH <sub>2</sub> -CH <sub>3</sub>	The carbon is bonded to an electronegative oxygen atom.
57.0	-C(=O)-CH <sub>2</sub> -N	This carbon is influenced by both the carbonyl group and the nitrogen atom.
55.0	Piperazine Ring C-N(CH <sub>3</sub> )	Methylene carbons adjacent to the N-methyl substituted nitrogen.
53.0	Piperazine Ring C-N(CH <sub>2</sub> COOEt)	Methylene carbons adjacent to the N-acetate substituted nitrogen.
46.0	-N-CH <sub>3</sub>	A typical chemical shift for an N-methyl group.
14.2	-O-CH <sub>2</sub> -CH <sub>3</sub>	The terminal, shielded methyl carbon of the ethyl group.

Note: Assignments for the piperazine ring carbons (55.0 and 53.0 ppm) are based on substituent effects observed in similar piperazine derivatives.[\[3\]](#)

## Experimental Protocol: $^{13}\text{C}$ NMR Spectroscopy

- **Sample Preparation:** Use the same sample prepared for  $^1\text{H}$  NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of  $^{13}\text{C}$ .
- **Instrumentation:** A 101 MHz (corresponding to a 400 MHz  $^1\text{H}$  frequency) or higher NMR spectrometer.
- **Data Acquisition:**
  - Switch the probe to the  $^{13}\text{C}$  channel.
  - Acquire a proton-decoupled spectrum to ensure all carbon signals appear as singlets.
  - Set a wider spectral width (e.g., 0-220 ppm).
  - A significantly larger number of scans (e.g., 1024 or more) is required compared to  $^1\text{H}$  NMR to achieve an adequate signal-to-noise ratio.
- **Data Processing:** Similar to  $^1\text{H}$  NMR, apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the  $\text{CDCl}_3$  solvent peak ( $\delta$  77.16 ppm).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

### Interpreted IR Data (Neat/KBr)

Frequency ( $\text{cm}^{-1}$ )	Intensity	Assignment of Vibration
2940-2800	Strong	C-H Stretch (Aliphatic $-\text{CH}_3$ , $-\text{CH}_2$ )
1735	Strong	C=O Stretch (Ester)
1280-1150	Strong	C-O Stretch (Ester)
1130-1080	Medium	C-N Stretch (Tertiary Amine)

## Expert Analysis and Rationale

- **C=O Stretch:** The most prominent peak in the spectrum is the strong absorption at  $\sim 1735\text{ cm}^{-1}$ . This is a classic diagnostic peak for the carbonyl group of a saturated aliphatic ester. [\[4\]](#)
- **C-H Stretch:** The strong, sharp peaks in the  $2800\text{--}2940\text{ cm}^{-1}$  region are due to the stretching vibrations of the various  $\text{sp}^3$  C-H bonds in the methyl and methylene groups.
- **C-O Stretch:** A strong band, often complex, is expected in the  $1150\text{--}1280\text{ cm}^{-1}$  region, corresponding to the C-O single bond stretching of the ester functional group.
- **C-N Stretch:** The C-N stretching vibrations of the tertiary amines in the piperazine ring typically appear in the fingerprint region, around  $1080\text{--}1130\text{ cm}^{-1}$ , and are of medium intensity.

## Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- **Sample Preparation:** Place one to two drops of the neat liquid sample of **Ethyl (4-methyl-1-piperazinyl)acetate** directly onto the ATR crystal.
- **Data Acquisition:**
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Collect the sample spectrum. The instrument automatically subtracts the background.
  - Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of  $4\text{ cm}^{-1}$ .
- **Data Processing:** The resulting spectrum of % Transmittance vs. Wavenumber ( $\text{cm}^{-1}$ ) is analyzed to identify the key absorption bands.

## Mass Spectrometry (MS)



Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmation of its structure.

## Interpreted Mass Spectrometry Data (Electron Ionization - EI)

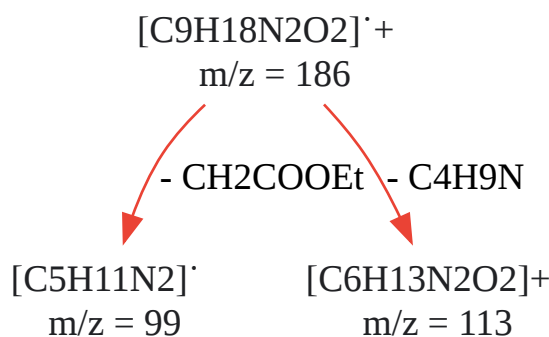
- Molecular Ion ( $M^+$ ):  $m/z = 186.137$
- Calculated Exact Mass: 186.1368 g/mol for  $C_9H_{18}N_2O_2$ [\[2\]](#)
- Key Fragments:

m/z	Proposed Fragment Structure
113	$[M - CO_2Et]^+$ • Piperazine ring fragment after loss of the ethyl acetate side chain.
99	$[CH_3-N(CH_2)_2CH_2]^+$ • Cleavage within the piperazine ring.
86	$[CH_2=N(CH_2)_2CH_2]^+$
70	$[CH_2=NCH_2CH_2N]^+$

| 57 |  $[C_4H_9]^+$  or  $[CH_2N(CH_3)CH_2]^+$  |

## Fragmentation Pathway Analysis

Under electron ionization (EI), the molecular ion ( $[M]^+$ ) is formed, which can then undergo fragmentation. The most common fragmentation pathway for this molecule involves the cleavage of the C-C bond alpha to the piperazine nitrogen, leading to the loss of the ethyl acetate group and formation of a stable, resonance-stabilized cation.



[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathways in EI-MS.

## Experimental Protocol: GC-MS (EI)

- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like ethyl acetate or dichloromethane (e.g., 1 mg/mL).
- GC Conditions:
  - Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
  - Injection: Inject 1  $\mu$ L of the sample solution.
  - Temperature Program: Start at a low temperature (e.g., 70°C), then ramp up to a higher temperature (e.g., 280°C) to ensure elution.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from  $m/z$  40 to 400.
- Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion peak and major fragment ions.

## Summary of Spectroscopic Data

Technique	Key Data Points and Observations
<sup>1</sup> H NMR	Ethyl Group: $\delta$ 4.15 (q, 2H), 1.25 (t, 3H); N-CH <sub>3</sub> : $\delta$ 2.30 (s, 3H); -COCH <sub>2</sub> N-: $\delta$ 3.20 (s, 2H); Piperazine Ring: $\delta$ 2.55 (br s, 8H). The spectrum confirms all proton environments.
<sup>13</sup> C NMR	C=O: $\delta$ 170.5; O-CH <sub>2</sub> : $\delta$ 60.5; N-CH <sub>2</sub> (acetate): $\delta$ 57.0; Piperazine Cs: $\delta$ 55.0, 53.0; N-CH <sub>3</sub> : $\delta$ 46.0; Ethyl CH <sub>3</sub> : $\delta$ 14.2. Seven unique carbon signals are observed.
IR	C=O Stretch: 1735 cm <sup>-1</sup> (strong); C-H Stretch: 2940-2800 cm <sup>-1</sup> (strong); C-O Stretch: 1280-1150 cm <sup>-1</sup> (strong); C-N Stretch: 1130-1080 cm <sup>-1</sup> (medium). Confirms key functional groups.
MS (EI)	Molecular Ion [M] <sup>+</sup> : m/z = 186. Key Fragments: m/z = 113, 99, 70. Confirms molecular weight and provides structural information through fragmentation patterns.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. alfa-industry.com [alfa-industry.com]
- 2. 1-Piperazineacetic acid, 4-methyl-, ethyl ester | C<sub>9</sub>H<sub>18</sub>N<sub>2</sub>O<sub>2</sub> | CID 206939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Ethyl Acetate [webbook.nist.gov]

- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to Ethyl (4-methyl-1-piperazinyl)acetate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593374#spectroscopic-data-of-ethyl-4-methyl-1-piperazinyl-acetate]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)